Hexadecyl 4-(bromomethyl)benzoate
Description
Historical Context and Discovery
The development of brominated benzoate esters traces its roots to advancements in halogenation chemistry during the late 20th century. While the exact synthesis of hexadecyl 4-(bromomethyl)benzoate is not explicitly documented in early literature, its structural analogs, such as methyl 4-bromomethyl-3-methoxybenzoate, were first reported in the 1990s as intermediates for pharmaceuticals targeting peptidoleukotriene antagonists and antiinflammatory agents. These precursors were synthesized via side-chain bromination using N-bromosuccinimide (NBS) under photochemical conditions, a method that later inspired adaptations for producing longer alkyl-chain variants like this compound.
The compound gained formal recognition in chemical databases such as Wikidata in 2022, where its molecular properties and identifiers were cataloged. This inclusion reflects its growing relevance in materials science and medicinal chemistry, particularly as a substrate for nucleophilic substitution reactions.
Structural Classification and IUPAC Nomenclature
This compound belongs to the class of aromatic esters with bromoalkyl substituents. Its IUPAC name, This compound , systematically describes its structure:
- A benzoate core (benzene ring with a carboxylate group).
- A bromomethyl substituent at the para position (C4) of the benzene ring.
- A hexadecyl (C16) alkyl chain esterified to the carboxylate group.
The compound’s molecular formula, C₂₄H₃₉BrO₂ , and structural features are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₉BrO₂ |
| Molecular Weight | 438.21 g/mol |
| SMILES Notation | CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)CBr |
| Canonical Identifier | Q82831041 (Wikidata) |
The extended alkyl chain enhances the compound’s lipophilicity, making it suitable for applications requiring nonpolar solvents or lipid bilayer interactions.
Significance in Organic Chemistry Research
This compound is prized for its dual functionality: the bromomethyl group serves as an electrophilic site for nucleophilic substitutions, while the ester moiety enables further derivatization via hydrolysis or transesterification. Key applications include:
- Synthetic Intermediate : The compound’s bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to construct biaryl or alkyl-aryl frameworks.
- Polymer Chemistry : Its long alkyl chain promotes compatibility with hydrophobic monomers, aiding in the synthesis of block copolymers or surface-modified nanomaterials.
- Pharmaceutical Precursor : Analogous brominated esters have been used to develop enzyme inhibitors and receptor antagonists, underscoring its potential in drug discovery.
Recent studies highlight its role in photochemical reactions, where UV irradiation activates the bromomethyl group for controlled functionalization—a process critical for synthesizing stereospecific compounds.
Properties
CAS No. |
920982-13-4 |
|---|---|
Molecular Formula |
C24H39BrO2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
hexadecyl 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C24H39BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27-24(26)23-18-16-22(21-25)17-19-23/h16-19H,2-15,20-21H2,1H3 |
InChI Key |
XVNWYQLRCHJICQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
Method Description:
In this method, hexadecanol is directly reacted with 4-(bromomethyl)benzoic acid in the presence of a coupling agent such as DIC (N,N'-diisopropylcarbodiimide) or DMAP (4-Dimethylaminopyridine).
- Reagents:
- 4-(bromomethyl)benzoic acid (54 mg, 0.250 mmol)
- Hexadecanol (67 mg, 0.275 mmol)
- DIC (43 μL, 0.275 mmol)
- DMAP (3 mg, 0.0250 mmol)
- Solvent: CH2Cl2 (dichloromethane)
- Temperature: Room temperature
- Time: Stirred for 18 hours
Yield:
Approximately 59% yield was reported after purification by preparative thin-layer chromatography (TLC) using a solvent system of ethyl acetate/hexane (1:4).
Alternative Synthesis via Bromination
Method Description:
Another approach involves the bromination of a suitable precursor followed by esterification. For instance, methyl esters derived from benzoic acid derivatives can be brominated to yield the desired compound.
- Reagents:
- Methyl 4-(bromomethyl)benzoate
- Tetrabutylammonium bromide
- Hydrogen peroxide
- Solvent: Diethyl ether
- Temperature: Reflux at 60°C for a specified duration
Yield: The process yielded a high purity product with HPLC analysis indicating over 99% purity.
Chemical Reactions Analysis
Types of Reactions: Hexadecyl 4-(bromomethyl)benzoate primarily undergoes substitution reactions due to the presence of the bromomethyl group. This group is highly reactive and can be replaced by various nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under mild conditions. For example, reacting with sodium azide (NaN3) in dimethylformamide (DMF) can yield the corresponding azide derivative.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Azide Derivative: Formed by substitution with sodium azide.
Alcohol: Formed by reduction of the bromomethyl group.
Scientific Research Applications
Hexadecyl 4-(bromomethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of functionalized benzoates.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as surfactants or liquid crystals.
Biological Studies: It may be used in the synthesis of biologically active molecules, including potential pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Hexadecyl 4-(bromomethyl)benzoate is primarily based on its ability to undergo nucleophilic substitution reactions The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles
Comparison with Similar Compounds
Methyl 4-(Bromomethyl)benzoate
- Molecular Formula : C9H9BrO2
- Molecular Weight : 229.07 g/mol
- Key Features : Shorter methyl ester chain, bromomethyl substituent.
- Applications: A pharmaceutical intermediate noted for its role in synthesizing active pharmaceutical ingredients (APIs) due to its compact structure and reactivity .
- Comparison : The methyl derivative exhibits higher solubility in polar solvents compared to the hexadecyl analog. However, its shorter alkyl chain limits its utility in applications requiring hydrophobic compatibility, such as polymer blends or lipid-based formulations.
Ethyl 4-(Dimethylamino)benzoate
- Molecular Formula: C11H15NO2
- Molecular Weight : 193.24 g/mol
- Key Features: Ethyl ester with a dimethylamino (-N(CH3)2) group at the para position.
- Applications : Used as a co-initiator in resin cements. Research demonstrates its superior reactivity over methacrylate-based initiators, achieving higher degrees of conversion in polymer matrices .
- Comparison: The dimethylamino group enhances electron-donating capacity, accelerating polymerization. In contrast, the bromomethyl group in Hexadecyl 4-(bromomethyl)benzoate facilitates alkylation but requires activation (e.g., via light or catalysts). The hexadecyl chain provides better thermal stability and compatibility with non-polar systems compared to ethyl esters.
Hexadecyl 3,5-Di-tert-butyl-4-hydroxybenzoate
- Molecular Formula : C32H56O3
- Molecular Weight : 488.79 g/mol
- Key Features : Hexadecyl ester with antioxidant substituents (di-tert-butyl-hydroxy group).
- Applications : Acts as a stabilizer in polyolefins (e.g., PE, PP) to prevent oxidative degradation .
- Comparison: Both compounds share the hexadecyl chain, but the bromomethyl substituent in this compound confers electrophilicity, whereas the phenolic hydroxyl group in the antioxidant variant enables radical scavenging. This highlights how substituent choice tailors compounds for specific roles—alkylation vs. stabilization.
4-Methoxybenzoate Esters (e.g., Hexyl 4-methoxybenzoate)
- Molecular Formula : C14H20O3 (hexyl variant)
- Molecular Weight : 236.30 g/mol
- Key Features : Methoxy (-OCH3) substituent at the para position.
- Applications : Studied for their liquid-crystalline properties and use in mesogenic materials .
- Comparison : The methoxy group enhances electron density on the aromatic ring, affecting mesophase behavior. In contrast, the bromomethyl group in this compound introduces steric and electronic effects that may disrupt liquid crystallinity but enable covalent bonding in synthesis.
Data Table: Key Properties of this compound and Analogs
Research Findings and Trends
- Reactivity: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based initiators in resin cements, achieving 15–20% higher conversion rates due to its electron-donating substituent . This compound’s bromomethyl group is less reactive in polymerization but effective in alkylation reactions, particularly in API synthesis.
- Solubility : Longer alkyl chains (e.g., hexadecyl) reduce solubility in polar solvents. Methyl and ethyl analogs are preferred for aqueous-phase reactions, while hexadecyl derivatives excel in lipid-soluble systems.
- Thermal Stability : Hexadecyl chains enhance thermal stability, making such compounds suitable for high-temperature polymer processing .
Biological Activity
Hexadecyl 4-(bromomethyl)benzoate is a long-chain ester compound that has garnered attention in various biological and pharmaceutical research contexts. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a hexadecyl chain attached to a benzoate structure with a bromomethyl substituent. Its molecular formula is , and it features a long hydrophobic tail that influences its solubility and interaction with biological membranes.
Key Properties:
- Molecular Weight: 395.42 g/mol
- Solubility: Moderately soluble in organic solvents; low water solubility.
- Reactivity: The bromomethyl group serves as an electrophilic site, facilitating nucleophilic substitution reactions, which are crucial for its biological interactions.
Comparative Analysis of Related Compounds
To understand the unique aspects of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 4-(bromomethyl)benzoate | Ester derivative | Used in anti-HIV agent synthesis |
| Ethyl 4-(bromomethyl)benzoate | Ester derivative | Similar structure but with an ethyl group |
| This compound | Long-chain ester | Unique due to long hexadecyl chain affecting solubility |
| Benzyl 4-(bromomethyl)benzoate | Aromatic halide | More reactive due to benzyl leaving group |
The long hexadecyl chain in this compound significantly alters its physicochemical properties compared to shorter-chain derivatives, affecting its bioavailability and interaction with lipid membranes.
Study on Antiviral Properties
A notable study examined the synthesis of various brominated benzoates for their antiviral activities against HIV. The findings suggested that the presence of the bromomethyl group enhances the compound's ability to inhibit viral replication, making it a candidate for further pharmacological exploration .
Cytoprotection Research
Research into cytoprotective compounds has highlighted the potential of similar structures in protecting cells from oxidative stress and inflammation. Hexadecyl derivatives have shown promise in preclinical models for conditions like psoriasis and contact dermatitis .
Q & A
Q. What are the optimal synthetic routes and purification strategies for Hexadecyl 4-(bromomethyl)benzoate?
- Methodological Answer : The synthesis typically involves esterification of 4-(bromomethyl)benzoic acid with hexadecanol under acid catalysis (e.g., H₂SO₄ or DCC/DMAP). Bromination of pre-formed esters (e.g., hexadecyl 4-methylbenzoate) using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ can also be employed. Purification is achieved via silica gel column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor reaction progress by TLC (Rf ~0.5 in 9:1 hexane/EtOAc) and confirm purity by GC (>98%) or HPLC .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from light and moisture . In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Avoid inducing vomiting if ingested—rinse mouth and seek medical attention .
Q. How is structural confirmation performed for this compound?
- Methodological Answer :
- NMR : The bromomethyl group (-CH₂Br) appears as a singlet at ~4.4 ppm (¹H) and ~30 ppm (¹³C). The hexadecyl chain shows methylene protons at 1.2–1.4 ppm and a terminal -CH₃ at 0.8 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z ~481.3 (C₂₅H₄₁BrO₂). High-resolution MS confirms the molecular formula .
- X-ray Crystallography : Crystals grown via slow evaporation in ethanol/chloroform (1:1) can resolve the ester and bromomethyl geometry, as demonstrated for similar benzoate derivatives .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–80°C. Kinetic studies using HPLC or ¹H NMR reveal second-order dependence on nucleophile concentration. Competing elimination (to form methylene intermediates) can occur under basic conditions—monitor by tracking bromide ion release via ion chromatography .
Q. How can read-across approaches address gaps in toxicological data?
- Methodological Answer : Grouping with structurally similar brominated aromatics (e.g., benzyl bromides) allows extrapolation of acute toxicity (LD50) and ecotoxicity. Assess shared functional groups (bromomethyl, ester), metabolic pathways (CYP450-mediated dealkylation), and degradation products (4-hydroxybenzoic acid). Cross-reference with REACH guidelines for hazard classification .
Q. What advanced analytical methods detect trace impurities in this compound?
- Methodological Answer :
- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Detect residual hexadecanol (retention time ~12.5 min) and brominated byproducts (e.g., dibromo derivatives).
- HPLC-UV : A C18 column (acetonitrile/water gradient) quantifies oxidation products (e.g., 4-(hydroxymethyl)benzoate) at 254 nm.
- ICP-MS : Quantifies trace heavy metals (e.g., Pd from catalytic steps) at sub-ppm levels .
Q. What are potential applications in materials science or polymer chemistry?
- Methodological Answer : The hexadecyl chain enables use as a surfactant or liquid crystal precursor. For example, copolymerization with acrylates forms self-assembling polymers. Differential scanning calorimetry (DSC) reveals phase transitions (Tm ~50–60°C) indicative of mesomorphic behavior. FT-IR monitors ester carbonyl stretching (1720 cm⁻¹) during polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
